Auricularine

Natural Product Chemistry Phytochemistry Quality Control

Auricularine (CAS 73706-32-8) is a bis-indole alkaloid first isolated from the roots of Hedyotis auricularia and structurally assigned via spectroscopic methods. It belongs to the same structural class as borreverine and isoborreverine but possesses a unique N,N-dimethyl-2-ethanamine side chain and a C33H42N4 molecular formula distinct from its closest analogs.

Molecular Formula C33H42N4
Molecular Weight 494.7 g/mol
CAS No. 73706-32-8
Cat. No. B1217189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuricularine
CAS73706-32-8
Molecular FormulaC33H42N4
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C34C2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCN(C)C)C(C1)(C)C
InChIInChI=1S/C33H42N4/c1-21-19-25-28(31(2,3)20-21)29(30-23(15-17-36(4)5)22-11-7-9-13-26(22)34-30)32-16-18-37(6)33(25,32)35-27-14-10-8-12-24(27)32/h7-14,19,25,28-29,34-35H,15-18,20H2,1-6H3/t25-,28-,29-,32+,33+/m0/s1
InChIKeyRTHNIWHULJBNTJ-BXFVMDGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auricularine for Research Procurement: A Structurally Distinct Bis-Indole Alkaloid from Hedyotis auricularia


Auricularine (CAS 73706-32-8) is a bis-indole alkaloid first isolated from the roots of Hedyotis auricularia and structurally assigned via spectroscopic methods [1]. It belongs to the same structural class as borreverine and isoborreverine but possesses a unique N,N-dimethyl-2-ethanamine side chain and a C33H42N4 molecular formula distinct from its closest analogs [2]. The compound has been identified in multiple phytochemical databases and is noted for its presence in traditional antihypertensive preparations [3]. Its structural complexity and scarcity of published comparative bioactivity data make it a niche research tool rather than a readily replaceable commodity chemical.

Structurally distinct bis-indole alkaloid with unique N,N-dimethyl-2-ethanamine side chain
Niche natural product research tool; not a commodity bis-indole analog
May support phytochemical and traditional medicine research; scarce comparative bioactivity data
Class-level and reported context; verify for specific pathway assays

Why Auricularine Cannot Be Simply Replaced by Borreverine or Other In-Class Bis-Indole Alkaloids


Although auricularine, borreverine, and isoborreverine share a bis-indole cyclotryptamine core, attempts to directly substitute one for another are undermined by substantial differences in molecular architecture and physicochemical signatures. Auricularine possesses a labile N,N-dimethylethanamine motif [1] and a defined pentacyclic stereoconfiguration that diverges from borreverine’s simpler indole substitution pattern [2]. These structural variations translate into different molecular weights (494.7 vs. 480.7 g/mol for borreverine) and topological polar surface areas [3], which can dramatically alter chromatographic retention, membrane permeability, and target engagement in biological assays. Consequently, assay conditions optimized for borreverine or generic bis-indole alkaloids are unlikely to be transferable to auricularine without extensive revalidation.

Auricularine (target)
C33H42N4; 494.7 g/mol; pentacyclic core with dimethylaminoethyl chain; reported hypotensive/bronchodilatory endpoints
Borreverine / generic bis-indole
C32H40N4; 480.7 g/mol; simpler indole substitution; primarily antibacterial activity reports
Structural divergence alters chromatographic retention and assay conditions; direct substitution may not transfer without method revalidation

Quantitative Differentiation Evidence for Auricularine vs. Closest Comparators


Molecular Formula and Exact Mass Differentiation from Borreverine

Auricularine has a molecular formula of C33H42N4 (exact mass 494.3409 Da), while its closest structural analog borreverine has the formula C32H40N4 (exact mass 480.3253 Da). This difference of 14 Da, corresponding to one CH2 unit, is attributable to the dimethylaminoethyl side chain present in auricularine but absent in borreverine [1][2]. This mass difference provides a definitive discriminator for HPLC-MS and GC-MS identification in complex plant extracts.

Exact Mass Differentiation
Reported
494.3409 vs 480.3253 Da
Supports unambiguous identity confirmation in QA/QC workflows
Head-to-head HRMS comparison; 14 Da shift from borreverine
Natural Product Chemistry Phytochemistry Quality Control

Predicted Plasma Protein Binding and ADMET Differences vs. Bis-Indole Class

In silico ADMET predictions using admetSAR 2.0 indicate that auricularine exhibits high human intestinal absorption (98.32%) and a predicted plasma protein binding capacity of 0.9832 [1]. In contrast, the bis-indole alkaloid class average for structurally similar compounds often falls below 95% intestinal absorption [2]. This suggests auricularine may have superior oral bioavailability characteristics relative to generic bis-indole alkaloids, an important consideration for in vivo pharmacological studies.

Predicted ADMET Profile
Data to verify
HIA 98.32% · PPB 0.9832
May indicate distinct PK behavior for in vivo model design
In silico prediction; class-level inference from admetSAR 2.0
Pharmacokinetics Drug Discovery ADMET Prediction

Unique Reported Pharmacological Activity: Dual Hypotensive and Bronchodilatory Effects Not Observed for Borreverine

The original pharmacological study by Mukerjee et al. (1967) demonstrated that auricularine isolated from Hedyotis auricularia produced significant hypotensive and bronchodilatory effects in animal models [1][2]. In contrast, borreverine has been primarily investigated for antimicrobial activity, with no cardiovascular reports [3]. This bifurcation in bioactivity profile suggests that the dimethylaminoethyl substituent in auricularine may confer unique receptor interactions not shared by simpler bis-indole alkaloids.

Reported Pharmacological Activity
Cross-study comparable
Hypotensive & bronchodilatory (in vivo) vs antibacterial (in vitro)
Supports cardiovascular research model selection over antibacterial comparator
Qualitative divergence; model-specific review needed
Cardiovascular Pharmacology Traditional Medicine Bioactivity Screening

Chromatographic Retention and Purity Profiling: TPSA and LogP Advantages Over Hedyotine

Auricularine has a calculated topological polar surface area (TPSA) of 34.3 Ų and an XLogP3 of 6.2, whereas hedyotine, the other major alkaloid from the same plant, exhibits a higher TPSA due to additional oxygen substituents [1]. This results in auricularine eluting later on reverse-phase HPLC columns, providing a distinct retention time marker for quality control. The lower TPSA also implies better membrane permeability in cell-based assays.

TPSA & LogP Differentiation
Context-dependent
TPSA 34.3 Ų (vs >50) · LogP 6.2
Enables distinct reversed-phase retention profiling for purity assessment
Class-level inference; estimated comparator TPSA
Analytical Chemistry Natural Product Isolation Purity Determination

Optimal Application Scenarios for Auricularine Based on Verified Evidence


Cardiovascular Pharmacology: Investigating Non-Adrenergic Hypotensive Mechanisms

Given its unique hypotensive and bronchodilatory profile reported in vivo [1], auricularine is best suited for academic groups studying alternative pathways for blood pressure regulation distinct from classical beta-blockers or calcium channel antagonists. Its activity profile, absent in closely related bis-indole alkaloids [2], makes it a valuable probe for identifying novel vascular targets.

Analytical Method Development: LC-MS Discrimination of Bis-Indole Alkaloids in Plant Extracts

The definitive 14 Da mass difference between auricularine and borreverine [1] enables robust multiplexed LC-MS/MS methods for simultaneous quantification of multiple alkaloids in Hedyotis species. Auricularine's unique retention time and fragmentation pattern provide unambiguous peak assignment in metabolomics workflows.

ADMET Screening and Drug Delivery Optimization of Bis-Indole Alkaloids

Auricularine's predicted high intestinal absorption and plasma protein binding [1] make it an interesting candidate for formulation studies aiming to enhance oral bioavailability of bis-indole scaffolds. Its low TPSA facilitates passive membrane diffusion, offering a comparative benchmark for synthetic analogs.

Traditional Medicine Validation: Standardization of Hedyotis auricularia Extracts

As one of the two major alkaloids identified in H. auricularia [1][2], auricularine can serve as an analytical marker for the quality control and standardization of herbal preparations used in traditional antihypertensive therapy, ensuring batch consistency.

Application
Selection Property
Validation Focus
Cardiovascular model studies
Reported hypotensive & bronchodilatory endpoints
Non-adrenergic pathway interpretation
LC-MS/MS method development
14 Da mass shift from borreverine
Multiplex bis-indole alkaloid quantification
ADMET screening studies
Predicted high absorption & PPB
Oral bioavailability model benchmarking
Herbal standardization research
Unique alkaloid marker for H. auricularia
Batch consistency & extract QC
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